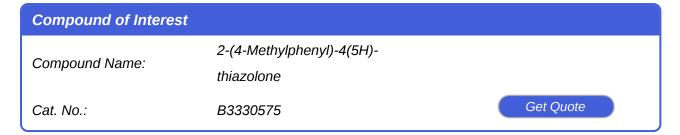


Comparative Guide to Peer-Reviewed Analytical Methods for Thiazolone Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of peer-reviewed analytical methods applicable to the analysis of **2-(4-Methylphenyl)-4(5H)-thiazolone** and structurally related compounds. Due to a lack of specific validated quantitative methods for **2-(4-Methylphenyl)-4(5H)-thiazolone** in the reviewed literature, this guide presents data from validated methods for analogous thiazolidinone and thiazole derivatives. These methods can serve as a strong foundation for developing and validating a specific assay for the target compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and UV-Vis Spectrophotometry. These methods are widely used for their accuracy, precision, and robustness in the quantification of pharmaceutical compounds.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of different analytical methods for compounds structurally related to **2-(4-Methylphenyl)-4(5H)-thiazolone**. This data is extracted from peer-reviewed publications and provides a benchmark for expected performance.



Analytic al Method	Compo und Type	Matrix	Linearit y Range	Accurac y (%)	Precisio n (% RSD)	Limit of Quantifi cation (LOQ)	Referen ce
RP- HPLC- UV	Thiazolidi nediones (Pioglitaz one, Rosiglita zone)	Combine d Dosage Forms	Not Specified	Not Specified	Not Specified	Not Specified	[1][2]
LC-UV	(5Z,E)-3- [2-(4- chloroph enyl)-2- oxoethyl] -5-(1H- indol-3- ylmethyle ne)- thiazolidi ne-2,4- dione	Rat Plasma	62.5 to 4000 ng/mL	86.1 - 114.9	< 15 (within- day), < 10 (between -day)	62.5 ng/mL	
RP- HPLC	4- (dimethyl amino)-2- (p- tolylamin o) thiazole- 5- carbonitri le	Human Plasma	Not Specified	Not Specified	Not Specified	Not Specified	[3]
UV-Vis Spectrop	Apixaban (as a represent	Tablets	1 – 60 μg/mL	98.3 - 101.1	< 1.75	Not Specified	[4]



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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the analysis of **2-(4-Methylphenyl)-4(5H)-thiazolone**.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Thiazolidinediones[1][2]

This method is suitable for the simultaneous determination of thiazolidinedione drugs in combined dosage forms.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: LiChrospher RP18 (125 x 4.0 mm).
- Mobile Phase: Acetonitrile and phosphate buffer (pH 4.3) in a ratio of 40:60 (v/v).
- · Flow Rate: Not specified.
- Detection: UV detection at 225 nm for pioglitazone/glipizide or 245 nm for rosiglitazone/glipizide.
- Sample Preparation:
 - Crush tablets or empty capsules.
 - Dissolve the powder in the mobile phase to achieve a known concentration.
 - Filter the solution through a 0.45 μm filter before injection.



 Validation: The method was validated for linearity, precision, and accuracy. It was also shown to be stability-indicating under stress conditions such as acid, base, temperature, and UV light.

Liquid Chromatography-Ultraviolet (LC-UV) Detection Method for a Thiazolidinone Derivative in Rat Plasma

This bioanalytical method is designed for the quantification of a thiazolidinone derivative in a biological matrix.

- Instrumentation: A liquid chromatography system with a UV detector.
- Column: C18 reversed-phase column.
- Mobile Phase: Isocratic elution with methanol and water in a ratio of 90:10 (v/v).
- Flow Rate: Not specified.
- Detection: UV detection at 385 nm.
- Sample Preparation (Plasma):
 - Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
 - Centrifuge the sample to pellet the precipitated proteins.
 - Inject the clear supernatant into the LC system.
- Validation: The method was validated for linearity, precision, and accuracy.

UV-Vis Spectrophotometric Method[4]

This simple and rapid method is suitable for the quantification of the active pharmaceutical ingredient in bulk or tablet formulations.

- Instrumentation: A UV-Vis spectrophotometer.
- Solvent: Phosphate buffer (pH 5.0 or 7.0).



• Procedure:

- Prepare a stock solution of the reference standard in the chosen solvent.
- Prepare a series of dilutions to create a calibration curve.
- For tablet analysis, weigh and powder a sufficient number of tablets. Dissolve a quantity of powder equivalent to a specific amount of the active ingredient in the solvent.
- Filter the sample solution.
- Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax).
- Quantify the amount of the drug in the sample using the calibration curve.
- Validation: The method was validated for linearity, accuracy, and precision.

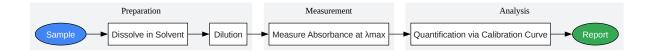
Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical methods described.



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Caption: General workflow for HPLC analysis of thiazolone derivatives.





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Caption: General workflow for UV-Vis spectrophotometric analysis.

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